Corynoxine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla (Miq.) Jacks. It is known for its neuroprotective properties and its ability to induce autophagy, a cellular degradation process that removes damaged organelles and proteins. This compound has shown potential in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Mécanisme D'action

Target of Action

Corynoxine B, a natural alkaloid, has been identified to target several key proteins in the body. It directly binds to HMGB1 , and it also interacts with the PIK3C3 complex . In the context of Alzheimer’s disease, this compound is carried to amyloid-β precursor protein (APP) overexpressed-neuron cells in the brain .

Mode of Action

This compound interacts with its targets to induce autophagy, a cellular process that degrades and recycles cellular components. It accelerates autophagy flux in cultured neural cells through activating the PIK3C3 complex and promoting PI3P production . In the context of Alzheimer’s disease, this compound blocks the natural interaction between Fe65 and APP, enabling APP-targeted delivery .

Biochemical Pathways

This compound affects the Akt/mTOR pathway , a key regulator of autophagy. By inhibiting this pathway, this compound can enhance autophagy, promoting the clearance of proteins such as alpha-synuclein .

Pharmacokinetics

While this compound is a potent autophagy inducer, its brain permeability is relatively low, which hinders its potential use in treating neurodegenerative diseases . To overcome this, derivatives of this compound, such as CB6, have been synthesized to improve brain bioavailability .

Result of Action

The induction of autophagy by this compound has several effects at the molecular and cellular levels. It inhibits cell apoptosis and increases cell viability . In Parkinson’s disease models, it prevents the loss of dopaminergic neurons . In Alzheimer’s disease models, it leads to the amelioration of cognitive decline .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the ability of this compound to cross the blood-brain barrier is a key factor in its efficacy in treating neurodegenerative diseases

Analyse Biochimique

Biochemical Properties

Corynoxine B plays a pivotal role in biochemical reactions by inducing autophagy. It interacts with several key biomolecules, including Beclin 1, a protein that is essential for the initiation of autophagy. This compound enhances the interaction between Beclin 1 and high mobility group box 1 (HMGB1), promoting the formation of autophagosomes. Additionally, this compound has been shown to interact with the PIK3C3 complex, which is involved in the production of phosphatidylinositol 3-phosphate (PI3P), a lipid that is crucial for autophagosome formation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes the clearance of alpha-synuclein, a protein that aggregates in Parkinson’s disease, by inducing autophagy. This process involves the degradation of alpha-synuclein through the autophagy-lysosomal pathway. This compound also influences cell signaling pathways, such as the Akt/mTOR pathway, which is known to regulate autophagy. By inhibiting this pathway, this compound enhances autophagic activity and promotes cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HMGB1 and promoting its interaction with Beclin 1. This interaction is crucial for the initiation of autophagy. This compound also activates the PIK3C3 complex, leading to the production of PI3P and the formation of autophagosomes. Additionally, this compound inhibits the Akt/mTOR pathway, which further enhances autophagic activity. These molecular mechanisms collectively contribute to the neuroprotective effects of this compound in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and can induce autophagy over extended periods. In in vitro studies, this compound has been shown to improve cell viability and reduce neurotoxicity over a 24-hour period. In in vivo studies, the long-term administration of this compound has been associated with enhanced clearance of alpha-synuclein and improved motor function in animal models of Parkinson’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In MPTP-induced mouse models of Parkinson’s disease, oral administration of this compound at doses of 10 to 20 mg/kg per day for 21 days significantly improved motor function and prevented the loss of dopaminergic neurons. At higher doses, this compound may exhibit toxic effects, highlighting the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate autophagy. It interacts with the PIK3C3 complex to produce PI3P, which is essential for autophagosome formation. Additionally, this compound influences the Akt/mTOR pathway, which is a key regulator of cellular metabolism and autophagy. By inhibiting this pathway, this compound promotes the degradation of aggregated proteins and damaged organelles, thereby maintaining cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, making it effective in treating neurodegenerative diseases. This compound is also encapsulated in exosomes, which are extracellular vesicles that facilitate its delivery to target cells. This targeted delivery enhances the bioavailability and therapeutic efficacy of this compound in the brain .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its autophagic effects. It is primarily found in the cytoplasm, where it interacts with HMGB1 and Beclin 1 to initiate autophagy. This compound also localizes to autophagosomes and lysosomes, where it promotes the degradation of aggregated proteins and damaged organelles. This subcellular localization is crucial for the effective induction of autophagy and the maintenance of cellular homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Corynoxine B can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthetic route typically involves the extraction of the plant material, followed by purification and isolation of the alkaloid. The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to optimize the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Uncaria rhynchophylla using advanced extraction techniques such as supercritical fluid extraction and high-performance liquid chromatography. These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Corynoxine B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Applications De Recherche Scientifique

Chemistry: Corynoxine B is used as a model compound to study the mechanisms of autophagy and its regulation.

Biology: It is employed in research to understand its effects on cellular processes, particularly in neurodegenerative diseases.

Medicine: this compound has shown promise in treating Parkinson’s disease and Alzheimer’s disease by inducing autophagy and reducing the accumulation of toxic proteins.

Industry: The compound is being explored for its potential use in developing new pharmaceuticals and therapeutic agents .

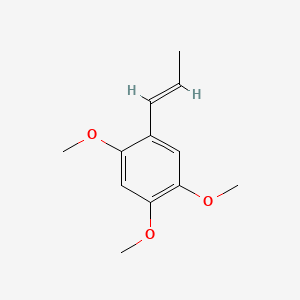

Comparaison Avec Des Composés Similaires

Corynoxine: An enantiomer of Corynoxine B, also isolated from Uncaria rhynchophylla, with similar autophagy-inducing properties.

Corynoxeine: Another alkaloid from the same plant, known for its neuroprotective effects.

Isorhynchophylline: A related compound with neuroprotective and anti-inflammatory properties.

Isocorynoxeine: Similar to this compound, with potential therapeutic applications in neurodegenerative diseases.

Rhynchophylline: An alkaloid with neuroprotective effects and potential use in treating Alzheimer’s disease.

Uniqueness of this compound: this compound is unique due to its specific ability to induce autophagy through the activation of the PIK3C3 complex and inhibition of the AKT/mTOR pathway. This dual mechanism makes it particularly effective in promoting neuronal survival and reducing the accumulation of toxic proteins in neurodegenerative diseases .

Propriétés

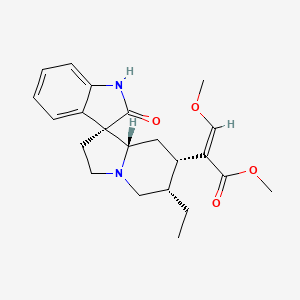

IUPAC Name |

methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-XYEDMTIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)